l-Pranoprofen l-Pranoprofen
Brand Name: Vulcanchem
CAS No.: 103813-85-0
VCID: VC0216566
InChI:
SMILES:
Molecular Formula: C12H21N5O3
Molecular Weight: 0

l-Pranoprofen

CAS No.: 103813-85-0

Cat. No.: VC0216566

Molecular Formula: C12H21N5O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

l-Pranoprofen - 103813-85-0

Specification

CAS No. 103813-85-0
Molecular Formula C12H21N5O3
Molecular Weight 0

Introduction

Chemical and Structural Characteristics of l-Pranoprofen

Chemical Identity and Stereochemistry

l-Pranoprofen is a chiral molecule belonging to the class of arylalkanoic acids. It is the (S)-enantiomer of pranoprofen, which distinguishes it from its (R)-enantiomer counterpart. The stereochemistry of l-Pranoprofen plays a critical role in its biological activity, as enantiomers often exhibit differential interactions with biological targets such as enzymes and receptors.

The chemical formula of l-Pranoprofen is C15H13NO3C_{15}H_{13}NO_3, with a molecular weight of 255.27 g/mol. Its systematic name is (S)-2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. The compound exists as an off-white solid with a melting point ranging between 182°C and 183°C . Its structure comprises a chromeno-pyridine core linked to a propanoic acid moiety, which is essential for its anti-inflammatory activity.

Physicochemical Properties

The physicochemical properties of l-Pranoprofen significantly influence its pharmacokinetics and formulation strategies. These properties include:

  • Solubility: l-Pranoprofen has limited water solubility, which poses challenges for its bioavailability and necessitates innovative drug delivery systems.

  • Stability: The compound is stable under standard conditions but degrades upon prolonged exposure to light and aqueous environments .

  • Lipophilicity: Its lipophilic nature facilitates membrane permeability but also requires careful consideration in formulation design to balance solubility and absorption.

Synthesis and Manufacturing

The synthesis of l-Pranoprofen involves the resolution of racemic pranoprofen or asymmetric synthesis techniques to isolate the (S)-enantiomer. A typical manufacturing process includes the hydrolysis of ethyl 2-cyano-2-(5H-benzopyrano[2,3-b]-pyridin-7-yl)propionate followed by recrystallization to achieve high purity . Advances in chiral separation technologies have further streamlined the production process.

Mechanisms of Action

Cyclooxygenase Inhibition

l-Pranoprofen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, l-Pranoprofen reduces prostaglandin synthesis, thereby alleviating symptoms associated with inflammation .

Modulation of NLRP3 Inflammasome

Recent studies have highlighted the role of l-Pranoprofen in modulating the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This protein complex is implicated in the activation of proinflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Experimental data suggest that l-Pranoprofen downregulates NLRP3 expression, thereby attenuating inflammatory responses in conditions such as corneal alkali burns .

Antioxidant Properties

In addition to its anti-inflammatory actions, l-Pranoprofen exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This dual mechanism enhances its therapeutic potential in oxidative stress-related conditions.

Pharmacological Applications

Ophthalmology

l-Pranoprofen is extensively used in ophthalmology for the management of anterior segment inflammations such as conjunctivitis, keratitis, blepharitis, and scleritis . Its efficacy in reducing postoperative inflammation following cataract or strabismus surgery has been well-documented .

Clinical studies have demonstrated that l-Pranoprofen significantly reduces corneal opacity and neovascularization development compared to saline controls in animal models. Sodium fluorescein staining revealed improved corneal epithelial continuity in treated groups .

Rheumatology

Beyond ophthalmology, l-Pranoprofen has shown promise in the treatment of rheumatoid arthritis and osteoarthritis due to its potent anti-inflammatory properties . Its ability to inhibit COX enzymes while minimizing gastrointestinal side effects makes it a safer alternative to traditional NSAIDs.

Neurological Disorders

Advances in Drug Delivery Systems

Nanoparticle-Based Formulations

To address the challenges associated with the poor water solubility and short plasma half-life of l-Pranoprofen, researchers have developed nanoparticle-based delivery systems. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with l-Pranoprofen have demonstrated enhanced ocular permeability and prolonged drug release profiles .

Transmission electron microscopy (TEM) studies revealed uniform spherical nanoparticles with an average size of approximately 150 nm. In vivo studies confirmed their safety and efficacy in reducing ocular inflammation without causing irritation .

Lipid-Based Nanocarriers

Nanostructured lipid carriers (NLCs) represent another innovative approach for delivering l-Pranoprofen to mucosal tissues such as the cornea and sclera. These carriers improve drug retention at the target site while minimizing systemic absorption . High-pressure homogenization techniques have been employed to optimize NLC formulations with favorable physicochemical properties.

Transmucosal Delivery

Transmucosal delivery systems for l-Pranoprofen have been explored for their potential to treat localized inflammation in various mucosal tissues beyond the eye. Ex vivo permeation studies demonstrated high retention rates across buccal, nasal, vaginal, and scleral membranes .

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